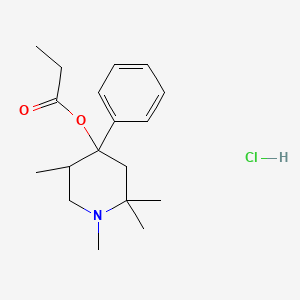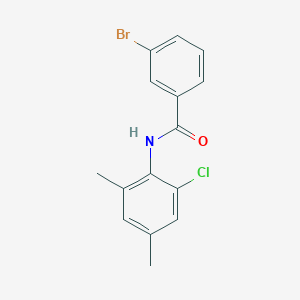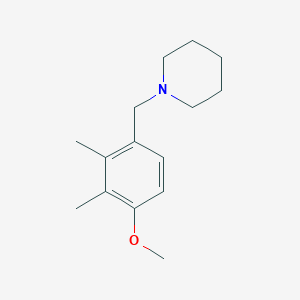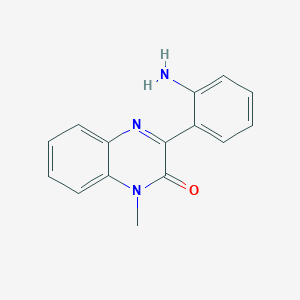
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, also known as TMP or TMPH, is a chemical compound that belongs to the class of piperidine derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is based on its ability to scavenge free radicals and prevent oxidative damage. It is a potent antioxidant that can neutralize ROS and protect cells and tissues from oxidative stress. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to modulate various signaling pathways and gene expression, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been shown to have neuroprotective effects, enhance cognitive function, and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has several advantages for lab experiments, including its high solubility in water and organic solvents, stability, and low toxicity. However, it also has some limitations, such as its relatively high cost and limited availability. Moreover, the effects of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may vary depending on the experimental conditions and the cell or tissue type used.
Direcciones Futuras
There are several future directions for the research on 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its effects on the immune system and its potential applications in the treatment of autoimmune diseases. Moreover, the development of new derivatives and analogs of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride may lead to the discovery of more potent and selective antioxidant and radical scavenging agents.
Métodos De Síntesis
The synthesis method of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride involves the reaction of 4-phenyl-4-piperidinol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) and propanoic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride. This method is relatively simple and efficient, and the yield of the product is high.
Aplicaciones Científicas De Investigación
1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is widely used in scientific research as a radical scavenger and antioxidant. It has been shown to protect cells and tissues from oxidative stress and damage caused by reactive oxygen species (ROS). 1,2,2,5-tetramethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has also been investigated for its potential applications in the treatment of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Propiedades
IUPAC Name |
(1,2,2,5-tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-6-16(20)21-18(15-10-8-7-9-11-15)13-17(3,4)19(5)12-14(18)2;/h7-11,14H,6,12-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRXERHLBCKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CC(N(CC1C)C)(C)C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,2,5-Tetramethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl}methyl)cyclopent-3-ene-1-carboxamide](/img/structure/B5650694.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)

![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)

![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)


![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)